4,4-Dimethoxy-3-(3-methoxypropoxy)oxane
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Overview
Description
4,4-Dimethoxy-3-(3-methoxypropoxy)oxane is an organic compound with the molecular formula C11H22O5 and a molecular weight of 234.29 g/mol . This compound is characterized by its oxane ring structure, which is substituted with methoxy groups and a methoxypropoxy side chain. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethoxy-3-(3-methoxypropoxy)oxane typically involves the reaction of 4,4-dimethoxyoxane with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethoxy-3-(3-methoxypropoxy)oxane undergoes several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxane ring can be reduced to form corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 4,4-dimethoxy-3-(3-methoxypropoxy)aldehyde or 4,4-dimethoxy-3-(3-methoxypropoxy)carboxylic acid.
Reduction: Formation of 4,4-dimethoxy-3-(3-methoxypropoxy)alcohol.
Substitution: Formation of various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethoxy-3-(3-methoxypropoxy)oxane is used in several scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Potential use in drug development and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials science research.
Mechanism of Action
The mechanism of action of 4,4-Dimethoxy-3-(3-methoxypropoxy)oxane involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The methoxy groups and the oxane ring structure play a crucial role in its binding affinity and reactivity. The pathways involved may include nucleophilic attack, electrophilic addition, or radical formation, depending on the reaction conditions and the presence of other reagents.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethoxy-3-(3-methoxypropoxy)tetrahydro-2H-pyran: Similar structure but with a tetrahydro-2H-pyran ring instead of an oxane ring.
4,4-Dimethoxy-3-(3-methoxypropoxy)butane: Similar structure but with a butane backbone instead of an oxane ring.
Uniqueness
4,4-Dimethoxy-3-(3-methoxypropoxy)oxane is unique due to its specific oxane ring structure and the presence of multiple methoxy groups, which confer distinct chemical properties and reactivity compared to similar compounds. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
4,4-dimethoxy-3-(3-methoxypropoxy)oxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O5/c1-12-6-4-7-16-10-9-15-8-5-11(10,13-2)14-3/h10H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDILRKKVRFVPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1COCCC1(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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